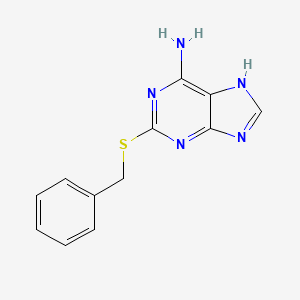

2-(Benzylthio)-9H-purin-6-amine

Description

Properties

IUPAC Name |

2-benzylsulfanyl-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPIAJURENEHOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N=CN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398695 |

Source

|

| Record name | 2-benzylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64542-91-2 |

Source

|

| Record name | 64542-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzylthio)-9H-purin-6-amine: Chemical Properties and Research Applications

This guide provides a comprehensive technical overview of 2-(Benzylthio)-9H-purin-6-amine, a substituted purine derivative of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, synthesis, characterization, and potential biological activities, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Purine Scaffold

The purine ring system is a foundational heterocyclic structure in nature, forming the backbone of nucleic acids (adenine and guanine) and high-energy molecules like ATP. This inherent biological relevance has made purine analogues a cornerstone of pharmaceutical research for decades.[1] Modifications at various positions of the purine core can dramatically alter biological activity, leading to potent therapeutics. The title compound, this compound, combines three key structural motifs: the 6-aminopurine (adenine) core essential for molecular recognition, a thioether linkage at the 2-position, and a benzyl group. Thioether-substituted heterocycles are widely explored for their diverse pharmacological profiles, including antibacterial, anticancer, and kinase inhibitory activities.[2][3][4] This guide aims to synthesize the available technical data and provide a robust framework for the scientific exploration of this compound.

Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are critical prerequisites for any experimental work.

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 64542-91-2 | [5][6] |

| Molecular Formula | C₁₂H₁₁N₅S | [5][6] |

| Molecular Weight | 257.31 g/mol | [5][6] |

| SMILES | NC1=C2N=CNC2=NC(SCC3=CC=CC=C3)=N1 | [5] |

Physicochemical Data and Structural Insights

While extensive experimental data for this specific molecule is not publicly available, we can infer key properties from related structures and supplier information.

| Property | Value / Observation | Rationale / Reference |

| Appearance | Likely a white to off-white solid. | Based on related purine derivatives.[2][7] |

| Purity | Typically supplied at ≥97%. | [6] |

| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF. | 6-Chloropurine shows solubility in these solvents.[4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5][6] |

Structural Considerations: The crystal structure of a related isomer, 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, reveals that the purine ring system is nearly planar.[2] This planarity is crucial for potential π-π stacking interactions with biological targets, such as the flat aromatic rings of amino acids in an enzyme's active site. The molecule features a primary amine (-NH₂) and multiple nitrogen atoms within the purine ring, which can act as hydrogen bond donors and acceptors, respectively.[2] These interactions are fundamental to the specific binding required for pharmacological activity. The benzylthio group adds a significant hydrophobic character to the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through nucleophilic substitution, a common strategy for functionalizing the purine core.

Proposed Synthetic Pathway

A logical and field-proven approach involves the S-alkylation of a corresponding thiol precursor. The most direct route starts from commercially available 6-amino-9H-purine-2-thiol (2-thioadenine). The thiol is first deprotonated with a suitable base to form a more nucleophilic thiolate, which then displaces the bromide from benzyl bromide.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology adapted from procedures for similar purine alkylations.[2]

Objective: To synthesize this compound via S-alkylation.

Materials:

-

6-amino-9H-purine-2-thiol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-amino-9H-purine-2-thiol and anhydrous DMF.

-

Base Addition: Add potassium carbonate to the suspension and stir vigorously at room temperature for 20-30 minutes. The formation of the potassium thiolate should occur.

-

Alkylation: Add benzyl bromide dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Once the reaction is complete, dilute the mixture with deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to yield the pure product.

Chemical Reactivity

-

N-H Acidity & Alkylation: The N9-H of the purine ring is weakly acidic and can be deprotonated with a strong base, making it a site for further alkylation if desired.

-

Amine Nucleophilicity: The exocyclic 6-amino group behaves as a typical aromatic amine, capable of acting as a nucleophile, though its reactivity is modulated by the electron-withdrawing nature of the purine ring.[8]

-

Thioether Oxidation: The sulfur atom in the benzylthio group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone derivatives with appropriate oxidizing agents. This provides a route to analogue synthesis.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. While specific spectra for this compound are not in the cited literature, its characteristic spectroscopic features can be reliably predicted.

Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ~4.4 ppm (s, 2H, -S-CH₂ -Ph); δ ~5.8 ppm (br s, 2H, -NH₂ ); δ ~7.2-7.4 ppm (m, 5H, Ar-H ); δ ~8.0 ppm (s, 1H, C8-H ); δ ~12.8 ppm (br s, 1H, N9-H ) | Chemical shifts are based on standard values for benzyl, amine, and purine protons. The N-H protons are often broad and may exchange with D₂O.[9] |

| ¹³C NMR | δ ~38 ppm (-C H₂-S-); δ ~127-137 ppm (Aromatic C ); δ ~118-162 ppm (Purine C ) | Based on typical chemical shifts for carbons in similar chemical environments. |

| IR | 3100-3400 cm⁻¹ (N-H stretch, two bands for primary amine); ~1640 cm⁻¹ (N-H bend); ~1580-1610 cm⁻¹ (C=N, C=C stretches) | Primary amines typically show two N-H stretching bands (symmetric and asymmetric).[10][11] |

| Mass Spec (EI) | M⁺ at m/z 257; Key fragment at m/z 91 ([C₇H₇]⁺, tropylium ion) | The molecular ion peak corresponds to the molecular weight. The benzyl group readily fragments to form the stable tropylium cation. |

Analytical Workflow: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this one.[12][13]

Caption: Standard workflow for purity analysis by reverse-phase HPLC.

Protocol: HPLC Purity Assessment

Objective: To determine the purity of a this compound sample by RP-HPLC with UV detection.

Instrumentation & Reagents:

-

HPLC system with a UV detector and a C18 reverse-phase column.

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase, for example, Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape. Filter and degas the mobile phase.

-

Standard/Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: Purines have a strong absorbance around 265 nm.[4]

-

Column Temperature: 30 °C

-

-

Analysis: Inject the sample and record the chromatogram.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Potential Biological Activity and Mechanism of Action

While direct biological studies on this compound are scarce in the public domain, the activities of structurally related compounds provide a strong basis for postulating its therapeutic potential.

Antimicrobial Potential: Many purine and benzimidazole analogues exhibit significant antibacterial activity.[14][15] For instance, 2-(benzylthio)-1H-benzimidazole derivatives are known to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[15] The proposed mechanism for these related compounds often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[15] It is plausible that this compound could act similarly by binding to the ATP-binding site of these enzymes, a common mechanism for purine-based inhibitors.[4]

Sources

- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 64542-91-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. tsijournals.com [tsijournals.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of Purine Analogues

Introduction

Purine analogues represent a cornerstone class of synthetic compounds engineered to mimic endogenous purine nucleosides, namely adenosine and guanosine.[1] These natural purines are fundamental building blocks for DNA and RNA, and they play critical roles in cellular energy transfer and signaling pathways. By virtue of their structural similarity, purine analogues act as antimetabolites, deceiving cellular machinery to interfere with the synthesis and function of nucleic acids.[1][2] This molecular mimicry allows them to be incorporated into cellular metabolic pathways, where they are often converted into their active triphosphate forms.[1] Once activated, they can disrupt normal cellular processes by inhibiting key enzymes involved in purine metabolism or by being incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[3] This ability to target rapidly dividing cells makes them highly effective therapeutic agents in oncology, virology, and immunology.[1]

This guide provides a comprehensive overview of the biological activity of purine analogues, intended for researchers, scientists, and drug development professionals. We will explore the fundamental biochemical pathways they target, their core mechanisms of action, detailed profiles of key analogues, and the experimental methodologies crucial for their study and development.

Section 1: The Biochemical Landscape: Purine Metabolism

To understand the action of purine analogues, one must first appreciate the intricate pathways they exploit: the de novo and salvage pathways of purine biosynthesis. Cells rely on these pathways to maintain a balanced pool of purine nucleotides for proliferation, repair, and function.

-

De Novo Synthesis: This pathway builds purine rings from simple precursors like amino acids (glycine, glutamine, aspartate), CO2, and formate.[4] The process begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and proceeds through a series of ten enzymatic steps to produce the first fully formed purine nucleotide, inosine monophosphate (IMP).[3] IMP then serves as the branch point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[4] This pathway is highly regulated by feedback inhibition from its end-products (AMP and GMP), ensuring tight control over nucleotide production.[4]

-

Salvage Pathway: This pathway is a recycling mechanism. It reclaims purine bases (adenine, guanine, hypoxanthine) from the degradation of nucleic acids, converting them back into nucleotides. This process is energetically more efficient than de novo synthesis. A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine and guanine back to IMP and GMP, respectively.[3]

The reliance of rapidly proliferating cells, such as cancer cells, on these pathways makes them prime targets for therapeutic intervention.

Diagram: The Purine Biosynthesis Pathways

Below is a diagram illustrating the convergence of the de novo and salvage pathways and highlighting the key enzymatic targets for purine analogues.

Caption: Overview of Purine Metabolism and Key Drug Targets.

Section 2: Core Mechanisms of Biological Activity

Purine analogues exert their biological effects through several primary mechanisms, often acting on multiple targets simultaneously. This multi-pronged attack contributes to their potency. The core mechanisms include inhibition of DNA synthesis, disruption of DNA repair, and induction of apoptosis.[5]

-

Metabolic Activation (Prodrug Conversion): Most purine analogues are administered as prodrugs.[3] They are taken up by cells and must be enzymatically converted, typically through phosphorylation by cellular kinases, into their active nucleoside triphosphate forms.[1] For example, 6-mercaptopurine (6-MP) is activated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form thioinosine monophosphate (TIMP).[6] This reliance on cellular activation pathways can also be a source of drug resistance if the activating enzymes are deficient.

-

Inhibition of De Novo Purine Synthesis: The activated metabolites of some purine analogues, like TIMP from 6-MP, act as feedback inhibitors of the early, rate-limiting steps in the de novo synthesis pathway, starving the cell of essential purine nucleotides.[7]

-

Inhibition of Key Enzymes:

-

DNA Polymerases: The triphosphate forms of many purine analogues are potent inhibitors of DNA polymerases. They compete with natural deoxynucleoside triphosphates (dATP and dGTP), thereby halting DNA replication.[6]

-

Ribonucleotide Reductase (RNR): This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides, the immediate precursors for DNA synthesis. Analogues like fludarabine and cladribine, once triphosphorylated, can inhibit RNR, further depleting the pool of available deoxyribonucleotides.[6]

-

Adenosine Deaminase (ADA): ADA is an enzyme that deaminates adenosine to inosine.[8] Inhibitors like pentostatin are potent ADA inhibitors, leading to an accumulation of deoxyadenosine and its triphosphate (dATP), which is toxic to lymphocytes.[9]

-

-

Incorporation into Nucleic Acids: Analogue triphosphates can be mistakenly incorporated into growing DNA and RNA strands by polymerases.[3] This incorporation disrupts the integrity of the nucleic acid chain, stalls further elongation, and can trigger DNA damage responses and apoptosis.[3] For example, thioguanine's incorporation into DNA is a primary mechanism of its cytotoxicity.[6]

-

Emerging Mechanisms: Kinase Inhibition: Beyond their classic antimetabolite roles, many purine analogues have been identified as potent inhibitors of protein kinases, particularly cyclin-dependent kinases (CDKs).[10][11] CDKs are critical regulators of the cell cycle. By binding to the ATP-binding pocket of these kinases, purine-based inhibitors like roscovitine (seliciclib) can block cell cycle progression, representing a major area of ongoing cancer drug development.[10][12]

Diagram: Multi-faceted Mechanisms of Purine Analogue Action

Caption: The diverse mechanisms of action for purine analogues.

Section 3: A Survey of Key Purine Analogues

Purine analogues are a diverse class of drugs with applications spanning oncology, virology, and immunology.[1][10]

| Purine Analogue | Class/Type | Primary Mechanism of Action | Primary Therapeutic Use |

| Mercaptopurine (6-MP) | Thiopurine | Inhibits de novo purine synthesis after activation by HGPRT.[6] | Acute Lymphoblastic Leukemia (ALL).[6] |

| Thioguanine (6-TG) | Thiopurine | Incorporated into DNA and RNA after activation by HGPRT.[13] | Acute Myeloid Leukemia (AML).[13] |

| Azathioprine | Thiopurine (Prodrug) | Non-enzymatically cleaved to 6-MP, inhibiting DNA synthesis and immune cell proliferation.[13] | Immunosuppression (transplant rejection, autoimmune disease).[13] |

| Fludarabine | Adenosine Analogue | Inhibits DNA polymerase and ribonucleotide reductase; induces apoptosis.[13] | Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphoma.[14] |

| Cladribine | Adenosine Analogue | Resistant to adenosine deaminase; incorporated into DNA, causing strand breaks.[1] | Hairy Cell Leukemia, Multiple Sclerosis.[14] |

| Pentostatin | Adenosine Analogue | Potent inhibitor of adenosine deaminase (ADA), leading to toxic dATP accumulation in lymphocytes.[9] | Hairy Cell Leukemia.[14] |

| Acyclovir / Ganciclovir | Acyclic Guanosine Analogue | Activated by viral (then cellular) kinases; inhibits viral DNA polymerase.[6] | Herpesvirus Infections (HSV, CMV).[10] |

| Nelarabine | Guanosine Analogue | Converted to ara-GTP, which is incorporated into DNA, leading to chain termination.[14] | T-cell Acute Lymphoblastic Leukemia (T-ALL).[14] |

| Roscovitine (Seliciclib) | Adenine Analogue | ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs).[10] | Investigational (Cancer). |

Section 4: The Researcher's Toolkit: Methodologies for Studying Purine Analogues

Evaluating the biological activity of novel or existing purine analogues requires a robust set of experimental tools. The choice of assay is dictated by the specific question being asked, from general cytotoxicity to specific enzyme inhibition or metabolic fate.

Experimental Workflow: Assessing In Vitro Cytotoxicity

A primary goal in drug development is to determine a compound's efficacy in killing target cells (e.g., cancer cells) while sparing normal cells. A typical workflow involves a cell viability assay like the MTT assay.

Caption: Standard experimental workflow for determining the IC50 of a purine analogue.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Causality Behind Choices:

-

Why 96-well plates? They are standard for high-throughput screening, allowing for multiple concentrations and replicates in a single experiment.

-

Why a 24h pre-incubation? This allows adherent cells to recover from trypsinization and attach firmly, ensuring that the drug's effect is measured on healthy, adhered cells.

-

Why a solubilization step? The formazan product is an insoluble crystal. A solvent like DMSO is required to dissolve it, creating a homogenous colored solution for accurate absorbance measurement.

Step-by-Step Methodology: [16]

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the purine analogue in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve final desired concentrations.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium and vehicle (e.g., DMSO) as negative controls and wells with medium only for background measurement.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into visible purple crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

-

Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth).

Protocol 2: Enzyme Inhibition Assay (Adenosine Deaminase)

This protocol describes a method to screen for inhibitors of Adenosine Deaminase (ADA). The assay measures the rate of conversion of adenosine to inosine, which is then converted to uric acid. The formation of uric acid can be monitored spectrophotometrically at 293 nm.[9]

Causality Behind Choices:

-

Why a kinetic assay? Measuring the reaction rate over time provides more robust data on enzyme inhibition than a single endpoint measurement, allowing for the determination of inhibition type (e.g., competitive, non-competitive).

-

Why OD 293 nm? Uric acid has a distinct absorbance peak at this wavelength, allowing for its specific detection without significant interference from other components in the reaction mixture.

-

Why a positive control inhibitor? Including a known inhibitor like EHNA (erythro-9-(2-Hydroxy-3-nonyl)adenine) validates that the assay system is working correctly and is capable of detecting inhibition.[9]

Step-by-Step Methodology (based on a typical kit protocol): [9][17]

-

Reagent Preparation: Reconstitute lyophilized reagents (ADA enzyme, converters, developers, substrate) in the provided assay buffer as per the manufacturer's instructions. Prepare a 1X working solution of the assay buffer.

-

Inhibitor and Control Preparation: In a UV-transparent 96-well plate, add:

-

Inhibitor Wells: Test compound at various concentrations.

-

Enzyme Control Well: Vehicle solvent (e.g., water or DMSO).

-

Positive Control Well: A known ADA inhibitor (e.g., EHNA).

-

-

Enzyme Addition: Dilute the ADA enzyme stock solution in 1X ADA Assay Buffer to the desired working concentration. Add the diluted enzyme solution to the inhibitor, enzyme control, and positive control wells. Bring the total volume in each well to 50 µL with 1X Assay Buffer. Mix and incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a Reaction Mix containing the ADA substrate, converter, and developer in 1X Assay Buffer. Add 50 µL of this Reaction Mix to each well to start the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 293 nm in kinetic mode, taking readings every 1-2 minutes for at least 30 minutes.

-

Analysis:

-

Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Methodology 3: Analysis of Cellular Uptake and Metabolism (HPLC)

Understanding how a purine analogue is taken up by cells and converted to its active metabolites is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the parent drug and its intracellular metabolites.[18]

Causality Behind Choices:

-

Why perchloric acid? It is a strong acid used to lyse cells and precipitate proteins, effectively stopping all enzymatic activity and releasing intracellular nucleotides into the solution.[18]

-

Why hydrolysis? Many active metabolites are nucleotides (mono-, di-, and triphosphates). Hydrolyzing them back to the parent base (e.g., 6-thioguanine) simplifies the analysis, as a single compound can be quantified to represent the total active metabolite pool, and standards for the parent base are more readily available.[18]

-

Why reverse-phase HPLC? This is a common and robust method for separating small molecules like purine bases based on their hydrophobicity. An ion-pairing reagent can be added to the mobile phase to improve the retention and separation of charged nucleotide species if direct measurement is desired.[19]

General Workflow:

-

Cell Culture and Treatment: Culture cells to a desired density and treat with the purine analogue for a specific time.

-

Cell Harvesting and Lysis: Harvest the cells (e.g., by trypsinization and centrifugation). Lyse the cell pellet with a cold solution of perchloric acid to precipitate proteins and extract the acid-soluble metabolites.

-

Sample Preparation:

-

Centrifuge the lysate to pellet the precipitated protein.

-

Neutralize the supernatant containing the metabolites.

-

Perform a hydrolysis step (e.g., by heating in acid) to convert all nucleotide metabolites to the parent base.

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.

-

Run a gradient or isocratic mobile phase to separate the compound of interest from other cellular components.

-

-

Quantification: Compare the peak area of the analyte in the sample to a standard curve generated from known concentrations of the parent compound to determine its intracellular concentration.

Section 5: Drug Development and Clinical Perspectives

Mechanisms of Resistance

The clinical efficacy of purine analogues can be limited by the development of drug resistance. Understanding these mechanisms is critical for designing better drugs and combination therapies. Key resistance mechanisms include:[6]

-

Decreased Drug Uptake: Reduced expression or function of nucleoside transporters that carry the drug into the cell.

-

Impaired Activation: Deficiency or mutation in the enzymes required for prodrug activation, such as HGPRT for thiopurines or deoxycytidine kinase for fludarabine.

-

Increased Drug Efflux: Overexpression of efflux pumps that actively transport the drug out of the cell.

-

Altered Target Enzymes: Mutations in target enzymes like DNA polymerase that reduce their affinity for the activated analogue.

-

Increased DNA Repair: Enhanced activity of DNA repair pathways that can excise the incorporated analogue from the DNA strand.

-

Increased Inactivation: Elevated levels of enzymes that degrade the drug, such as adenosine deaminase for certain adenosine analogues.

Pharmacokinetics and Toxicity

The clinical use of purine analogues requires careful management due to their potential for significant toxicity.

-

Myelosuppression: As these agents target rapidly dividing cells, bone marrow suppression is a common and often dose-limiting toxicity, leading to anemia, neutropenia, and thrombocytopenia.[20]

-

Immunosuppression: Purine analogues are particularly toxic to lymphocytes, leading to prolonged immunosuppression and an increased risk of opportunistic infections.[5] This property is exploited therapeutically for autoimmune diseases and transplant rejection but is a significant side effect in cancer treatment.[13]

-

Hepatotoxicity: Liver toxicity can occur with agents like mercaptopurine.[14]

-

Neurotoxicity: High doses of certain analogues like fludarabine and nelarabine can cause severe and sometimes irreversible neurotoxicity.[14]

Future Directions

The field of purine analogue development continues to evolve, with several key areas of focus:

-

Novel Analogues: Synthesis of new compounds with improved selectivity for cancer cells, better resistance profiles, and lower toxicity.[21]

-

Combination Therapies: Combining purine analogues with other agents, such as alkylating agents, monoclonal antibodies (e.g., rituximab), or other targeted therapies, has shown significant synergistic effects in clinical trials.[22]

-

Targeting Kinases: The development of purine analogues specifically designed as potent and selective kinase inhibitors is a highly active area of research, moving beyond broad cytotoxicity to more targeted cell cycle control.[10]

Conclusion

Purine analogues are a powerful and versatile class of therapeutic agents that have had a profound impact on the treatment of cancer, viral infections, and autoimmune diseases. Their success lies in their ability to exploit the fundamental cellular pathways of purine metabolism. By acting as antimetabolites, they disrupt nucleic acid synthesis and function through a variety of mechanisms, from enzyme inhibition to DNA incorporation. For researchers and drug developers, a deep understanding of these mechanisms, coupled with robust experimental methodologies for their evaluation, is essential. Future innovation will depend on designing next-generation analogues with improved specificity and on the rational design of combination therapies to overcome resistance and enhance clinical outcomes.

References

-

Purine Nucleoside Analog. (2026, January 20). Massive Bio. [Link]

-

Diasio, R. B., & Cheng, Y.-C. Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

-

Adenosine Deaminase (ADA1) Inhibitor Screening Kit (Colorimetric) (#BN01151). Assay Genie. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

-

Secondary hematological malignancies and purine analogue treatment: A retrospective analysis of cladribine. (2025, August 6). ResearchGate. [Link]

-

Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021, June 16). NIH. [Link]

-

HPLC analysis of extracellular purine metabolism. (A) A representative... ResearchGate. [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

-

Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. [Link]

-

Insights into molecular mechanisms of chemotherapy resistance in cancer. (2024, February 10). NIH. [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]

-

Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. [Link]

-

HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. (2025, August 8). ResearchGate. [Link]

-

MTT Assay protocol. (2023, February 27). Protocols.io. [Link]

-

Purine Analogues. (2014, July 14). LiverTox - NCBI Bookshelf. [Link]

-

Adenosine Deaminase (ADA). Precision biomed Medical Diagnostic Kits. [Link]

-

Biosynthesis of purine. Slideshare. [Link]

-

Enzyme inhibitors. 25. Equation to calculate the unknown Ki from two known values of Ki in an R,S, and RS series. Stereoselectivity of inhibition of adenosine deaminase by (R)-, (S)-, and (RS)-9-(1-hydroxy-2-alkyl and -aralkyl)adenines. ACS Publications. [Link]

-

Mechanisms of chemotherapy resistance in ovarian cancer. (2022, April 3). OAE Publishing. [Link]

-

Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. MDPI. [Link]

-

Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

-

A New View into the Regulation of Purine Metabolism – The Purinosome. PMC - NIH. [Link]

-

Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications. PubMed. [Link]

-

Open projects. INTERACT - Københavns Universitet. [Link]

-

A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Semantic Scholar. [Link]

-

Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. PubMed. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

-

The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. PMC - NIH. [Link]

-

ADENOSINE DEAMINASE (ADA) FL. CHEMA DIAGNOSTICA. [Link]

-

Purine analogue. Wikipedia. [Link]

-

Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022, July 31). YouTube. [Link]

-

IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate. [Link]

-

Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors. MDPI. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

A Validated HPLC Method for the Monitoring of Thiopurine Metabolites in Whole Blood in Paediatric Patients with Inflammatory Bowel Disease. (2025, August 10). ResearchGate. [Link]

-

The main classes of adenosine deaminase inhibitors with inhibitory... ResearchGate. [Link]

-

Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

-

Purine metabolism. Wikipedia. [Link]

-

Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues. Globe Thesis. [Link]

-

Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies. PubMed. [Link]

Sources

- 1. massivebio.com [massivebio.com]

- 2. researchgate.net [researchgate.net]

- 3. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purine metabolism - Wikipedia [en.wikipedia.org]

- 5. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biosynthesis of purine | PPTX [slideshare.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purine analogue - Wikipedia [en.wikipedia.org]

- 14. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. clyte.tech [clyte.tech]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. globethesis.com [globethesis.com]

- 22. Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-(Benzylthio)-9H-purin-6-amine: Elucidating Structure Through MS, IR, and NMR Analysis

Introduction: The Significance of Spectroscopic Characterization

In the landscape of medicinal chemistry and drug development, purine analogues represent a cornerstone of therapeutic innovation. 2-(Benzylthio)-9H-purin-6-amine (also known as 2-(benzylthio)adenine) is a significant scaffold within this class, offering multiple sites for chemical modification to modulate biological activity. Its structural integrity is paramount to its function, and unambiguous characterization is the bedrock of reliable research.

This technical guide provides an in-depth analysis of the essential spectroscopic data required to confirm the identity and purity of this compound. As an authoritative resource for researchers and scientists, this document moves beyond mere data presentation. It delves into the causality behind the expected spectroscopic signals, outlines field-proven protocols for data acquisition, and synthesizes the information from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy into a cohesive, self-validating structural proof.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is the logical starting point for any spectroscopic analysis. The key properties of the target compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 64542-91-2 | [1][2] |

| Molecular Formula | C₁₂H₁₁N₅S | [1][2] |

| Molecular Weight | 257.31 g/mol | [1][2] |

| Exact Mass | 257.0762 Da | Calculated |

The numbering of the purine and benzyl rings, critical for NMR assignments, is illustrated in the diagram below.

Caption: Structure of this compound with atom numbering.

Mass Spectrometry: The Definitive Molecular Weight

Expertise & Causality: Mass spectrometry serves as the initial and most crucial checkpoint for molecular verification. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can unequivocally confirm its molecular weight. For a polar, nitrogen-rich molecule like this purine derivative, Electrospray Ionization (ESI) in positive mode is the method of choice. This "soft" ionization technique minimizes fragmentation, ensuring the predominant observation of the protonated molecular ion, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) further elevates this analysis, providing an exact mass measurement that can confirm the elemental formula, a cornerstone of trustworthy characterization.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. Prepare a dilute solution (e.g., 10 µg/mL) by diluting the stock solution in a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The acid facilitates protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive Ion ESI

-

Capillary Voltage: 3.5 – 4.5 kV

-

Scan Range: 50 – 500 m/z

-

Source Temperature: 100 – 150 °C

-

Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Presentation: Expected Ions

The primary goal is to observe the protonated molecule. Further fragmentation (MS/MS) can provide valuable structural clues.

| Ion | Formula | Calculated Exact Mass (Da) | Expected m/z |

| [M+H]⁺ | [C₁₂H₁₂N₅S]⁺ | 258.0835 | 258.08 |

| [M+Na]⁺ | [C₁₂H₁₁N₅SNa]⁺ | 280.0654 | 280.07 |

| Fragment 1 | [C₇H₇]⁺ | 91.0548 | 91.05 |

| Fragment 2 | [C₅H₅N₅S]⁺ | 167.0293 | 167.03 |

The tropylium ion ([C₇H₇]⁺) at m/z 91 is a hallmark fragment for compounds containing a benzyl group and its observation strongly supports the presence of this moiety.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Infrared Spectroscopy: Mapping Functional Groups

Expertise & Causality: IR spectroscopy provides a rapid, non-destructive method to verify the presence of key functional groups. The principle rests on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range, acting as a molecular fingerprint. For 2-(benzylthio)-adenine, we expect to see clear signals for the amine N-H bonds, aromatic C-H bonds, and the various bonds within the purine and benzyl ring systems.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for data integrity.

-

Sample Scan: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

-

Data Presentation: Characteristic Absorption Bands

The following table summarizes the expected IR absorptions, which collectively validate the compound's functional makeup.[3][4]

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3400 – 3250 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3150 – 3000 | Medium-Weak | N-H Stretch | Purine Ring (N9-H) |

| 3100 – 3000 | Medium-Weak | Aromatic C-H Stretch | Benzyl and Purine Rings |

| 2950 – 2850 | Weak | Aliphatic C-H Stretch | Methylene (-CH₂-) |

| 1650 – 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1610 – 1450 | Strong-Medium | C=C and C=N Stretch | Aromatic/Heterocyclic Rings |

| 1335 – 1250 | Medium | Aromatic C-N Stretch | Purine Ring System |

| 700 - 600 | Weak | C-S Stretch | Thioether Linkage |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Proof

Expertise & Causality: NMR spectroscopy is the gold standard for structural elucidation in organic chemistry. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The choice of a deuterated solvent is critical; DMSO-d₆ is ideal for purine derivatives as it effectively solubilizes the compound and, being aprotic, allows for the observation of exchangeable protons (N-H and NH₂), which provide invaluable structural information.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

-

Acquisition Parameters:

-

Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

-

¹H NMR: A standard single-pulse experiment (e.g., zg30) with 16-64 scans is typically sufficient.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used, requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Temperature: Maintain a constant temperature, typically 25 °C (298 K).

-

Data Presentation: Predicted Chemical Shifts

The following tables detail the predicted chemical shifts (δ) and multiplicities for each unique proton and carbon environment. These predictions are based on established chemical shift principles and data from analogous purine structures.[5][6][7]

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.9 | br s | 1H | N9-H (Purine) |

| ~8.1 | s | 1H | C8-H (Purine) |

| 7.40 – 7.20 | m | 5H | C₁₂-H to C₁₆-H (Benzyl Ring) |

| ~7.1 | br s | 2H | -NH₂ (Amine) |

| ~4.4 | s | 2H | S-CH₂ -Ph (Methylene) |

Table: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160.5 | C 2 (Purine, attached to S) |

| ~156.0 | C 6 (Purine, attached to NH₂) |

| ~152.5 | C 4 (Purine) |

| ~141.0 | C 8 (Purine) |

| ~138.0 | C 11 (Benzyl, ipso-carbon) |

| ~129.0 | C 13, C 15 (Benzyl, meta-carbons) |

| ~128.5 | C 12, C 16 (Benzyl, ortho-carbons) |

| ~127.0 | C 14 (Benzyl, para-carbon) |

| ~118.0 | C 5 (Purine) |

| ~35.0 | C 10 (Methylene) |

Integrated Characterization Workflow

Trustworthiness: No single technique provides the complete picture. True scientific integrity is achieved by integrating data from orthogonal methods. The workflow below illustrates how MS, IR, and NMR are synergistically employed to build a self-validating case for the structure and purity of this compound. A mismatch in any one of these techniques would invalidate the structural assignment and trigger further investigation.

Caption: A synergistic workflow for the spectroscopic characterization of target compounds.

Conclusion

The analytical trifecta of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a robust and comprehensive framework for the characterization of this compound. MS confirms the molecular formula, IR validates the key functional groups, and NMR elucidates the precise atomic arrangement and connectivity. This guide has detailed the expected spectroscopic signatures and provided standardized protocols to ensure reproducible and reliable data acquisition. For any researcher working with this or related purine analogues, adherence to this multi-faceted analytical approach is essential for ensuring the scientific validity of their results.

References

-

Hariono, M., Wahab, H. A., Tan, M. L., Rosli, M. M., & Abdul, I. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o288. [Link]

-

Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o954–o955. [Link]

-

PubChem. (n.d.). 9-benzyl-6-(benzylthio)-9H-purin-2-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2-(2-AMINO-6-(BENZYLTHIO)-9H-PURIN-9-YL)ETHANOL. Retrieved January 23, 2026, from [Link]

-

Moschel, R. C., McDougall, M. G., Dolan, M. E., Stine, L., & Pegg, A. E. (1992). Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. Journal of Medicinal Chemistry, 35(23), 4486–4491. [Link]

-

Trávníček, Z., Matiková-Maľarová, M., & Mikulík, J. (2008). 6-(2-Methoxy-benzyl-amino)purine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o823. [Link]

-

Sreenivasa, G., Ningaiah, S., & Lokanatha, V. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 225-230. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 23, 2026, from [Link]

-

Gucky, T., Jorda, R., Zavišková, K., Maloň, M., Gaborová, A., & Kryštof, V. (2017). 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine. Molbank, 2017(2), M941. [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Department of Chemistry. Retrieved January 23, 2026, from [Link]

-

MOLBASE. (n.d.). 2-(butylthio)-9-{2-[(phenylsulfonyl)methyl]benzyl}-9H-purin-6-amine. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). N-(2-(Methylthio)-9H-purin-6-yl)benzamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. [Link]

-

Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 2-(Benzylthio)-9H-purin-6-amine in Leukemia Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-(Benzylthio)-9H-purin-6-amine in the field of leukemia research. While direct studies on this specific compound are limited, this document outlines a robust framework for its investigation, drawing upon the well-established roles of purine analogs in oncology and the broader principles of anti-cancer drug discovery.

Introduction: The Rationale for Investigating Novel Purine Analogs in Leukemia

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant therapeutic challenge. For decades, purine analogs have been a cornerstone of leukemia chemotherapy.[1][2][3] Compounds like 6-mercaptopurine (6-MP) function as antimetabolites, interfering with the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1][4] This disruption of nucleic acid synthesis is particularly effective against the rapidly proliferating cancer cells characteristic of leukemia.[3]

The clinical success of established purine analogs has fueled the exploration of novel derivatives with the aim of improving efficacy, overcoming resistance, and reducing toxicity. This compound, a member of the substituted purine class, represents a compelling candidate for investigation. Its structural similarity to biologically active purines suggests potential interactions with key cellular pathways involved in leukemia pathogenesis. The benzylthio moiety at the 2-position introduces a unique chemical feature that could influence its metabolic fate, target binding, and ultimately, its anti-leukemic activity.

This guide provides a series of detailed protocols to systematically evaluate the potential of this compound as a novel anti-leukemic agent.

Physicochemical Properties and Handling

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₅S | [5][6] |

| Molecular Weight | 257.31 g/mol | [5][6] |

| CAS Number | 64542-91-2 | [5][6] |

| Appearance | Solid | N/A |

| Storage | Keep in a dark place, inert atmosphere, room temperature. | [5][6] |

Note on Solubility: The solubility of this compound should be empirically determined in relevant solvents for biological assays, such as dimethyl sulfoxide (DMSO), prior to initiating experiments.

Proposed Mechanism of Action: An Investigational Framework

Based on the structure of this compound and the known mechanisms of other purine derivatives, several potential mechanisms of anti-leukemic action can be hypothesized. These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.

-

Antimetabolite Activity: Similar to 6-mercaptopurine, the compound could be metabolized intracellularly to a fraudulent nucleotide. This altered nucleotide could then be incorporated into DNA or RNA, leading to chain termination, or it could inhibit key enzymes involved in de novo purine biosynthesis.[1]

-

Kinase Inhibition: Many 2,6,9-trisubstituted purine derivatives have been shown to act as inhibitors of various protein kinases that are critical for the survival and proliferation of leukemia cells.[7] These kinases are often hyperactivated in leukemia due to genetic mutations.[7] Investigating the effect of this compound on key signaling pathways such as PI3K/Akt/mTOR would be a logical starting point.[8]

-

Induction of Apoptosis: A desired outcome of cancer chemotherapy is the induction of programmed cell death, or apoptosis, in malignant cells.[8] Purine analogs can trigger apoptosis through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspase cascades.[8]

The following diagram illustrates a generalized workflow for investigating the anti-leukemic properties of a novel purine derivative like this compound.

Caption: Investigational workflow for a novel purine analog.

Experimental Protocols

The following protocols provide a starting point for the in vitro evaluation of this compound. It is recommended to use multiple leukemia cell lines representing different subtypes of the disease to obtain a comprehensive understanding of the compound's activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Leukemia cell lines (e.g., HL-60, K562, MV4-11)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Leukemia cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cells according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Leukemia cells

-

This compound

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on signaling pathways.

Materials:

-

Leukemia cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., against PARP, caspase-3, Akt, p-Akt, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate it with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

Data Interpretation and Expected Outcomes

The following table provides a hypothetical summary of expected quantitative data based on the investigation of a novel anti-leukemic compound.

| Assay | Cell Line | Parameter | Expected Outcome with Active Compound |

| MTT Assay | HL-60 | IC₅₀ (µM) | A low micromolar or nanomolar value indicates high potency. |

| K562 | IC₅₀ (µM) | Differential sensitivity may suggest a specific mechanism of action. | |

| Apoptosis Assay | HL-60 | % Apoptotic Cells | A dose-dependent increase in the percentage of Annexin V-positive cells. |

| Cell Cycle Analysis | HL-60 | Cell Cycle Phase | Arrest in a specific phase of the cell cycle (e.g., G2/M or S phase). |

| Western Blot | HL-60 | Protein Expression | Cleavage of PARP and caspase-3, changes in the expression of Bcl-2 family proteins, and altered phosphorylation of signaling kinases like Akt. |

Troubleshooting

-

Compound Precipitation: If the compound precipitates in the culture medium, try preparing the stock solution in a different solvent or using a lower final concentration of the solvent in the medium.

-

Inconsistent Results: Ensure consistent cell seeding densities, treatment times, and reagent preparation. Biological replicates are crucial.

-

Weak Signal in Western Blotting: Optimize antibody concentrations, incubation times, and the amount of protein loaded.

Conclusion

While this compound is a relatively unexplored compound in the context of leukemia, its purine scaffold presents a strong rationale for its investigation. The protocols and framework provided in these application notes offer a systematic approach to characterizing its potential anti-leukemic properties. The insights gained from such studies will not only elucidate the biological activity of this specific molecule but also contribute to the broader effort of developing more effective therapies for leukemia.

References

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Targeting the sulfur-containing amino acid pathway in leukemia - PMC. (2024, July 26). NCBI. Retrieved January 23, 2026, from [Link]

-

9-benzyl-6-(benzylthio)-9H-purin-2-amine | C19H17N5S | CID 238161. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Moschel, R. C., McDougall, M. G., Dolan, M. E., Stine, L., & Pegg, A. E. (1992). Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. Journal of Medicinal Chemistry, 35(23), 4486–4491. [Link]

-

STATUS OF 6-MERCAPTOPURINE IN MAINTENANCE TREATMENT OF PATIENTS WITH ACUTE LYMPHOBLASTIC LEUKEMIA. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023, August 19). NCBI. Retrieved January 23, 2026, from [Link]

-

The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022, January 18). MDPI. Retrieved January 23, 2026, from [Link]

- Lichtman, M. A., & Liesveld, J. L. (1989). Purine metabolism as a target for leukemia chemotherapy. In Seminars in oncology (Vol. 16, No. 4 Suppl 6, pp. 4–15).

-

Prognostic importance of 6-mercaptopurine dose intensity in acute lymphoblastic leukemia. (1999, May 1). PubMed. Retrieved January 23, 2026, from [Link]

-

From niche to blockbuster: a greater role for allopurinol in maintenance treatment of acute lymphoblastic leukemia. (2024, May 9). Haematologica. Retrieved January 23, 2026, from [Link]

-

This compound. (n.d.). Lead Sciences. Retrieved January 23, 2026, from [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). NCBI. Retrieved January 23, 2026, from [Link]

-

9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. (n.d.). NCBI. Retrieved January 23, 2026, from [Link]

-

Improving the treatment of childhood acute lymphoblastic leukemia by optimizing the use of 70-year-old drugs. (2021, May 27). Haematologica. Retrieved January 23, 2026, from [Link]

-

Mercaptopurine - StatPearls - NCBI Bookshelf. (2023, May 22). NCBI. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

-

Top Pharmaceuticals: 6-Mercaptopurine. (n.d.). American Chemical Society. Retrieved January 23, 2026, from [Link]

Sources

- 1. Purine metabolism as a target for leukemia chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prognostic importance of 6-mercaptopurine dose intensity in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving the treatment of childhood acute lymphoblastic leukemia by optimizing the use of 70-year-old drugs | Haematologica [haematologica.org]

- 4. Chemical & Engineering News: Top Pharmaceuticals: 6-Mercaptopurine [pubsapp.acs.org]

- 5. 64542-91-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia [mdpi.com]

- 8. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cell Viability in the Presence of 2-(Benzylthio)-9H-purin-6-amine using MTT and XTT Assays

Introduction: Navigating the Nuances of Cell Viability Assessment for Thiol-Containing Purine Analogs

The study of purine analogs, such as 2-(Benzylthio)-9H-purin-6-amine, is a cornerstone of medicinal chemistry and oncology research. These compounds, due to their structural similarity to endogenous purines, can disrupt critical cellular processes, leading to cytotoxic effects that are of significant therapeutic interest.[1] Accurately quantifying the impact of these molecules on cell health is paramount for their development as potential therapeutic agents.

Cell viability assays are fundamental tools in this endeavor, providing quantitative data on how a compound affects a cell population. Among the most common methods are the MTT and XTT assays, which measure the metabolic activity of cells as an indicator of their viability. However, the chemical nature of the compound under investigation can significantly influence the outcome of these assays, necessitating a nuanced and well-controlled experimental approach.

This guide provides a detailed framework for utilizing MTT and XTT assays to assess the cytotoxic effects of this compound. As a purine derivative containing a benzylthio group, this compound presents a specific challenge: the potential for direct chemical reduction of the tetrazolium salts used in these assays. This can lead to a false signal, independent of cellular metabolic activity, thereby confounding the interpretation of the results. This document will not only provide step-by-step protocols but will also delve into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure data integrity.

Understanding the Assays: Principles and Potential Pitfalls

Both MTT and XTT assays are colorimetric methods that rely on the enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow, water-soluble compound that is reduced by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan. This formazan must be solubilized, typically with an organic solvent like DMSO, before the absorbance can be measured.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is also a yellow, water-soluble tetrazolium salt. However, its reduction product is a water-soluble orange formazan, eliminating the need for a solubilization step and allowing for real-time monitoring of the reaction.

The critical consideration when working with this compound is the presence of the thiol-ether linkage in its benzylthio group. Thiol-containing compounds have been shown to directly reduce MTT, independent of cellular enzymatic activity.[2] This chemical interference can lead to an overestimation of cell viability (i.e., an underestimation of cytotoxicity) by generating a background formazan signal.

Therefore, it is imperative to incorporate appropriate controls to account for this potential non-enzymatic reduction. The protocols outlined below are designed to identify and mitigate such artifacts, ensuring that the measured color change is a true reflection of cellular metabolic activity.

Experimental Workflow and Design

A well-designed experiment is crucial for obtaining reliable data. The following diagram illustrates a comprehensive workflow for assessing the cytotoxicity of this compound.

Caption: Workflow for assessing cell viability with this compound.

Detailed Protocols

Preparation of this compound Stock Solution

The solubility of your test compound is critical for accurate dosing. This compound is sparingly soluble in aqueous solutions but can be dissolved in dimethyl sulfoxide (DMSO).

-

Dissolution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Ensure complete dissolution by gentle vortexing or sonication. It is common for compounds to precipitate when a DMSO stock solution is diluted with aqueous media. If this occurs, gentle warming and sonication may help.[3]

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in cell culture medium. The final concentration of DMSO in the cell culture wells should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic.[4] It is advisable to keep the final DMSO concentration around 0.1% to be compatible with most cell lines.[4]

MTT Assay Protocol

This protocol is adapted from standard methodologies and includes specific controls for thiol-containing compounds.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear flat-bottom tissue culture plates

-

This compound stock solution in DMSO

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in anhydrous isopropanol)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment and recovery.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from your stock solution.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Crucial Controls:

-

Vehicle Control: Treat cells with the highest concentration of DMSO used in the compound dilutions.

-

Untreated Control: Add fresh medium without the compound or vehicle.

-

No-Cell Background Control: Add the compound dilutions to wells containing medium but no cells. This is essential to measure any direct reduction of MTT by the compound.

-

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition:

-

Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Subtract the average absorbance of the no-cell background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percent viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

-

XTT Assay Protocol

The XTT assay offers the advantage of a water-soluble formazan product, simplifying the procedure.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear flat-bottom tissue culture plates

-

This compound stock solution in DMSO

-

XTT labeling mixture (prepared fresh according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling agent)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol, including all necessary controls (vehicle, untreated, and no-cell background).

-

XTT Addition:

-

Prepare the XTT labeling mixture immediately before use.

-

Add 50 µL of the XTT labeling mixture to each well.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator. The incubation time may need to be optimized for your specific cell line.

-

Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm. A reference wavelength of >650 nm is recommended.

-

Data Analysis:

-

Subtract the average absorbance of the no-cell background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability as described for the MTT assay.

-

Plot the results to determine the IC50 value.

-

Data Interpretation and Troubleshooting

The inclusion of a "no-cell" control is the most critical step in validating your results.

| Observation in No-Cell Control | Interpretation | Recommended Action |

| No significant absorbance change | This compound does not directly reduce the tetrazolium salt under the assay conditions. | Proceed with standard data analysis. The observed effects are likely due to cellular activity. |